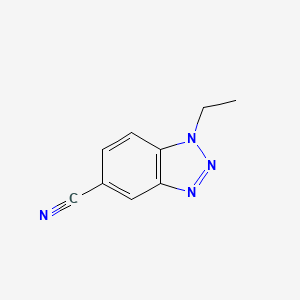
3-Chloro-4-(thiomorpholin-4-yl)aniline
Descripción general
Descripción
3-Chloro-4-(thiomorpholin-4-yl)aniline is a chemical compound with the molecular formula C10H13ClN2S. It has a molecular weight of 228.74 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 103-104 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of other chemicals. For instance, it was involved in the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, indicating its use in complex chemical reactions (Jiao Chun-l, 2014).
- It has also been implicated in the preparation of novel Schiff bases, which shows its potential in creating new chemical entities. These Schiff bases have applications in corrosion inhibition, indicating the compound's utility in industrial applications (D. Daoud et al., 2014).
Biological Activity and Medicinal Chemistry
- Research indicates the synthesis of thiomorpholine derivatives, including variants of 3-Chloro-4-(thiomorpholin-4-yl)aniline, for potential antimicrobial activities. This suggests its role in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
- It is involved in the synthesis of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases, with studies exploring their antibacterial activities and potential as anticancer agents (S. PradeepP. et al., 2015).
Environmental Applications
- Studies on chloro derivatives of aniline, including this compound, have explored their adsorption properties on various adsorbents. This research is crucial for environmental cleanup, particularly in the removal of toxic compounds from wastewater (P. Słomkiewicz et al., 2017).
Miscellaneous Applications
- The compound has been utilized in the preparation of bridged bicyclic thiomorpholines, significant in medicinal chemistry research. Some analogues containing these moieties have entered human clinical trials, indicating its importance in drug development (Daniel P. Walker & D. J. Rogier, 2013).
Safety and Hazards
The safety data sheet for 3-Chloro-4-(thiomorpholin-4-yl)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area and to wear protective clothing, gloves, and eye/face protection .
Propiedades
IUPAC Name |
3-chloro-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPESAFMKFLZNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)





![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)


![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)

![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)

![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)
